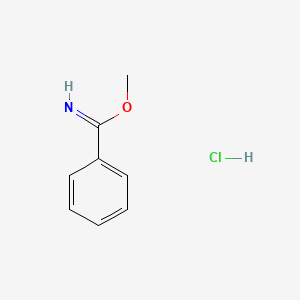

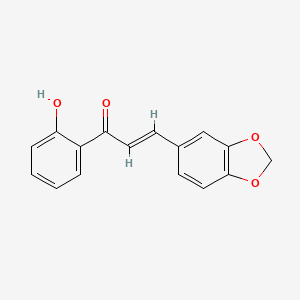

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine (DMPPG) is a small molecule that has been studied for its potential as a therapeutic agent and as a research tool. It has a wide range of applications in the fields of chemistry, biochemistry, and biology. DMPPG is a member of the guanidine family of compounds, and has been used in the synthesis of various biologically active compounds, including drugs, peptides, and proteins. DMPPG has also been studied for its potential role in the modulation of cellular processes, such as signal transduction and apoptosis.

Applications De Recherche Scientifique

Guanidine Derivatives in Medicine and Biology

Guanidine compounds, including derivatives, exhibit a wide range of biological and pharmacological activities, contributing to their importance in developing novel drugs. These compounds act on the central nervous system, serve as anti-inflammatory agents, and are utilized in treating diseases like diabetes and cancer. Their diverse chemical, biochemical, and pharmacological properties make them valuable in designing and developing new therapeutic agents (Sączewski & Balewski, 2009; Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Synthetic Approaches and Pharmacological Activities

Synthetic chemists have developed new procedures to access compounds with the guanidine moiety, such as 2-aminobenzimidazole and derivatives with varied biological activities, including cytotoxic and antimicrobial effects. These synthetic approaches facilitate the development of new pharmacophores with potential therapeutic applications (Rosales-Hernández et al., 2022).

Antifungal Agents and Molecular Interactions

Guanidine-containing antifungal agents demonstrate efficacy against human-relevant fungal pathogens, underscoring the versatility of guanidine derivatives in addressing fungal diseases. The review of antifungal agents from 2004 to 2022 reveals the potential of guanidine-containing derivatives in developing new antifungal therapies (Baugh, 2022).

Tautomerism and Nucleic Acid Interactions

The study of tautomerism in nucleic acid bases, including the effects of molecular interactions on tautomeric equilibria, provides insight into the biological significance of guanidine derivatives. Such studies contribute to understanding the molecular mechanisms underlying DNA mutation and repair processes, highlighting the importance of guanidine compounds in genetic research (Person et al., 1989).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 4-methoxyphenylguanidine in the presence of a base to form the desired product.", "Starting Materials": [ "4,6-dimethyl-2-chloropyrimidine", "4-methoxyphenylguanidine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4,6-dimethyl-2-chloropyrimidine and 4-methoxyphenylguanidine in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction.", "Step 3: Heat the reaction mixture at a suitable temperature (e.g. 80-100°C) for a suitable time (e.g. 12-24 hours).", "Step 4: Cool the reaction mixture and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent (e.g. ethanol) and dry to obtain the desired product, N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine." ] } | |

Numéro CAS |

34747-52-9 |

Formule moléculaire |

C14H17N5O |

Poids moléculaire |

271.32 g/mol |

Nom IUPAC |

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methoxyphenyl)guanidine |

InChI |

InChI=1S/C14H17N5O/c1-9-8-10(2)17-14(16-9)19-13(15)18-11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H3,15,16,17,18,19) |

Clé InChI |

OCSYLDRRDZUXOP-UHFFFAOYSA-N |

SMILES isomérique |

CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=C(C=C2)OC)C |

SMILES |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC)C |

SMILES canonique |

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OC)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

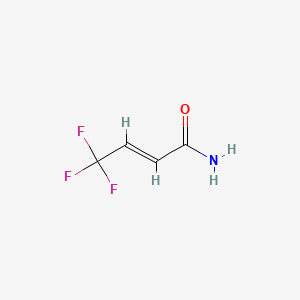

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)